molecular formula C12H21NO3 B1529025 Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 750634-09-4

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1529025
CAS No.: 750634-09-4
M. Wt: 227.3 g/mol
InChI Key: FNZOIHBLVUIGLG-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl ester group and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Bicyclic Amine+tert-Butyl ChloroformateTert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate\text{Bicyclic Amine} + \text{tert-Butyl Chloroformate} \rightarrow \text{this compound} Bicyclic Amine+tert-Butyl Chloroformate→Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs and pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific tert-butyl ester and hydroxyl functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZOIHBLVUIGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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